molecular formula C10H7N3O B3353564 1H-Imidazo[4,5-F]quinolin-9-OL CAS No. 55404-05-2

1H-Imidazo[4,5-F]quinolin-9-OL

Cat. No.: B3353564
CAS No.: 55404-05-2
M. Wt: 185.18 g/mol
InChI Key: KAGWXVBPEQBHQH-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-F]quinolin-9-OL is a heterocyclic compound that features both imidazole and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-F]quinolin-9-OL typically involves the construction of the imidazole and quinoline rings followed by their fusion. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with glyoxal in the presence of ammonium acetate can yield the imidazole ring, which can then be fused with a quinoline derivative through further cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-F]quinolin-9-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazo[4,5-F]quinolin-9-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[4,5-F]quinolin-9-OL involves its interaction with molecular targets such as toll-like receptors (TLR). By binding to TLR7 and TLR8, it activates the innate immune response, leading to the production of cytokines and other immune mediators. This activation can enhance the body’s ability to fight infections and cancer .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazo[4,5-F]quinolin-9-OL is unique due to its specific ring fusion and the presence of both imidazole and quinoline rings. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,6-dihydroimidazo[4,5-f]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-8-3-4-11-6-1-2-7-10(9(6)8)13-5-12-7/h1-5H,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGWXVBPEQBHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC=CC3=O)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492001
Record name 3,6-Dihydro-9H-imidazo[4,5-f]quinolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55404-05-2
Record name 3,6-Dihydro-9H-imidazo[4,5-f]quinolin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazo[4,5-F]quinolin-9-OL
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Reactant of Route 6
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